molecular formula C45H57Cl2N9O6 B234651 Pralmorelin dihydrochloride CAS No. 158827-34-0

Pralmorelin dihydrochloride

Cat. No. B234651
CAS RN: 158827-34-0
M. Wt: 890.9 g/mol
InChI Key: ILOHMCCDCAUTQF-JESKXYQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pralmorelin dihydrochloride, also known as GHRP-2 (growth hormone-releasing peptide-2), is a synthetic peptide that stimulates the release of growth hormone (GH) from the pituitary gland. This peptide is commonly used in scientific research to study the effects of GH on various physiological processes.

Scientific Research Applications

Pralmorelin dihydrochloride is used in scientific research to study the effects of GH on various physiological processes. It has been shown to increase GH secretion in a dose-dependent manner, which can lead to increased muscle mass, improved bone density, and reduced body fat. Pralmorelin dihydrochloride has also been used to study the effects of GH on wound healing, immune function, and cognitive function.

Mechanism of Action

Pralmorelin dihydrochloride stimulates the release of GH from the pituitary gland by binding to the ghrelin receptor. This receptor is found on the surface of cells in the pituitary gland and is responsible for regulating GH secretion. When Pralmorelin dihydrochloride binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of GH.
Biochemical and physiological effects:
The biochemical and physiological effects of Pralmorelin dihydrochloride are primarily related to the release of GH. GH is known to have anabolic effects on the body, leading to increased muscle mass, improved bone density, and reduced body fat. GH also plays a role in wound healing, immune function, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Pralmorelin dihydrochloride in lab experiments is its ability to stimulate the release of GH in a dose-dependent manner. This allows researchers to study the effects of GH on various physiological processes at different levels of GH secretion. However, one limitation of using Pralmorelin dihydrochloride is that it only stimulates the release of GH and does not mimic the pulsatile release of GH that occurs naturally in the body.

Future Directions

There are several future directions for research using Pralmorelin dihydrochloride. One area of interest is the role of GH in aging and age-related diseases. Another area of interest is the use of GH and Pralmorelin dihydrochloride in the treatment of various medical conditions, such as muscle wasting and osteoporosis. Additionally, researchers may investigate the use of Pralmorelin dihydrochloride in combination with other peptides or drugs to enhance its effects on GH secretion.

Synthesis Methods

Pralmorelin dihydrochloride is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin using a series of protected amino acids, which are then deprotected and cleaved from the resin to yield the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.

properties

CAS RN

158827-34-0

Product Name

Pralmorelin dihydrochloride

Molecular Formula

C45H57Cl2N9O6

Molecular Weight

890.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride

InChI

InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1

InChI Key

ILOHMCCDCAUTQF-JESKXYQHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl

SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl

sequence

AXAWFK

Origin of Product

United States

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